Physicochemical Differentiation: 1-(4-Aminopyridin-2-yl)piperidin-3-ol vs. Des-Hydroxy Analog – TPSA, LogP, and Hydrogen-Bond Capacity
1-(4-Aminopyridin-2-yl)piperidin-3-ol (CAS 1247521-45-4) provides substantially increased polarity and hydrogen-bonding capacity compared to its direct des-hydroxy analog 2-(piperidin-1-yl)pyridin-4-amine (CAS 35980-78-0). The topological polar surface area (TPSA) increases from 42.15 Ų to 62.38 Ų (Δ = +20.23 Ų, +48% relative increase), the number of hydrogen-bond donors doubles from 1 to 2, and the number of hydrogen-bond acceptors increases from 3 to 4 . The calculated LogP decreases from 1.6541 to 0.6249 (Δ = –1.0292 log units), representing a >10-fold reduction in predicted lipophilicity . These changes shift the compound's physicochemical profile toward the optimal oral drug-likeness space (TPSA <140 Ų; LogP between 0–3) and increase aqueous solubility potential, while the additional H-bond donor/acceptor pair enables water-mediated interactions within protein binding pockets that are absent in the des-hydroxy analog .
| Evidence Dimension | Physicochemical property profile (TPSA, LogP, H-bond donor/acceptor count) |
|---|---|
| Target Compound Data | TPSA 62.38 Ų; LogP 0.6249; H_Donors 2; H_Acceptors 4; Rotatable_Bonds 1 |
| Comparator Or Baseline | 2-(Piperidin-1-yl)pyridin-4-amine (CAS 35980-78-0): TPSA 42.15 Ų; LogP 1.6541; H_Donors 1; H_Acceptors 3 |
| Quantified Difference | TPSA Δ = +20.23 Ų (+48%); LogP Δ = –1.03 log units; H_Donors Δ = +1; H_Acceptors Δ = +1 |
| Conditions | Computational predictions (TPSA/LogP from vendor datasheets using standard algorithms); confirms consistent calculation methodology across both compounds from same vendor |
Why This Matters
The +48% TPSA increase and >10-fold LogP reduction mean this compound sacrifices no hinge-binding pharmacophore (4-aminopyridine intact) while gaining a tunable solubility and metabolic stability handle — a direct advantage for medicinal chemists optimizing oral bioavailability without adding molecular weight.
